molecular formula C19H19Cl2NO5S B12483487 Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate

Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B12483487
M. Wt: 444.3 g/mol
InChI Key: STIKOXAKRPSMDD-UHFFFAOYSA-N
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Description

Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a benzyl sulfanyl group, dichlorobenzyl moiety, and methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:

    Formation of the dichlorobenzyl sulfanyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound under basic conditions to form the dichlorobenzyl sulfanyl intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with dimethoxybenzoic acid: The acetylated intermediate is coupled with 4,5-dimethoxybenzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate can undergo several types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The dichlorobenzyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites on proteins, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]-benzenecarboxylate
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol

Uniqueness

Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate is unique due to its combination of a dichlorobenzyl sulfanyl group with a dimethoxybenzoate structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H19Cl2NO5S

Molecular Weight

444.3 g/mol

IUPAC Name

methyl 2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H19Cl2NO5S/c1-25-16-7-13(19(24)27-3)15(8-17(16)26-2)22-18(23)10-28-9-11-4-5-12(20)6-14(11)21/h4-8H,9-10H2,1-3H3,(H,22,23)

InChI Key

STIKOXAKRPSMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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